1-Butyl-3-phenylpyridin-1-ium iodide
Description
1-Butyl-3-phenylpyridin-1-ium iodide is an ionic liquid (IL) belonging to the pyridinium family, characterized by a butyl chain at the N-position and a phenyl substituent at the 3-position of the pyridinium ring, paired with an iodide counterion. Pyridinium-based ILs are notable for their tunable physicochemical properties, which depend on the alkyl chain length, aromatic substituents, and anion selection . Applications may include use in dye-sensitized solar cells (DSSCs) as iodide sources or in catalysis due to the ionic liquid’s non-volatile, biphasic solvent properties .
Properties
CAS No. |
116286-78-3 |
|---|---|
Molecular Formula |
C15H18IN |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
1-butyl-3-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H18N.HI/c1-2-3-11-16-12-7-10-15(13-16)14-8-5-4-6-9-14;/h4-10,12-13H,2-3,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZEMRPNCDFMBDRB-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-phenylpyridin-1-ium iodide typically involves the quaternization of 3-phenylpyridine with butyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired pyridinium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-phenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or acetate under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the phenyl group.
Reduction: Reduction reactions can occur, especially in the presence of strong reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium acetate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of corresponding pyridinium salts with different anions.
Oxidation: Formation of oxidized derivatives, including benzylic alcohols or ketones.
Reduction: Formation of reduced derivatives, including alkylated pyridines.
Scientific Research Applications
1-Butyl-3-phenylpyridin-1-ium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butyl-3-phenylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can disrupt cellular processes by binding to specific proteins, leading to changes in their activity. The iodide ion can also participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Conductivity
Pyridinium ILs vary widely in conductivity based on cation substituents and anion choice. For example:
- [m-BrBz-1-APy]I₃ and [o-FBz-1-APy]I₃ (Schiff base-derived ILs) exhibit high iodide ion conductivities of 1.03 × 10⁻⁴ S cm⁻¹ (343 K) and 4.94 × 10⁻³ S cm⁻¹ (353 K), respectively, attributed to their crystalline frameworks facilitating ion mobility .
- 1-Butyl-3-methylpyridinium chloride ([BMpy]Cl) is a liquid at room temperature with a smaller anion (Cl⁻ vs. I⁻), likely resulting in lower ionic conductivity compared to iodide-based ILs .
The phenyl group in 1-butyl-3-phenylpyridinium iodide may reduce conductivity relative to smaller alkyl substituents (e.g., methyl) due to increased steric hindrance and stronger π-interactions, though this could be offset by the larger, more polarizable iodide anion .
Thermal Stability and Phase Behavior
- Imidazolium ILs (e.g., [BMIM]⁺) are benchmark materials with high thermal stability (>300°C), but pyridinium ILs generally exhibit lower decomposition temperatures due to weaker cation-anion interactions .
- The phenyl substituent in 1-butyl-3-phenylpyridinium iodide likely enhances thermal stability compared to alkyl-substituted pyridinium ILs (e.g., [BMpy]Cl) due to aromatic rigidity .
Table 1: Comparative Properties of Pyridinium Ionic Liquids
Key Research Findings
- Anion Impact : Iodide-based ILs generally show higher conductivity than chloride analogs due to larger ionic radius and polarizability .
- Cation Design : Aromatic substituents (e.g., phenyl) enhance thermal stability but may reduce ionic mobility compared to alkyl groups .
- Synthesis : Slow evaporation methods yield crystalline ILs (e.g., [m-BrBz-1-APy]I₃), while quaternization produces liquid or low-melting salts (e.g., [BMpy]Cl) .
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